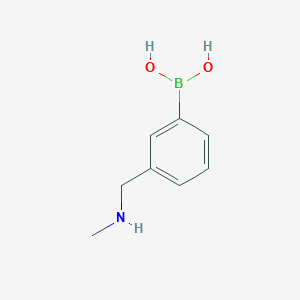

(3-((Methylamino)methyl)phenyl)boronic acid

Vue d'ensemble

Description

“(3-((Methylamino)methyl)phenyl)boronic acid” is a chemical compound with a molecular weight of 165 . It is also known by its IUPAC name, 3-[(methylamino)methyl]phenylboronic acid .

Molecular Structure Analysis

The InChI code for “(3-((Methylamino)methyl)phenyl)boronic acid” is 1S/C8H12BNO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Physical And Chemical Properties Analysis

“(3-((Methylamino)methyl)phenyl)boronic acid” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Boronic acids, including compounds similar to "(3-((Methylamino)methyl)phenyl)boronic acid," have seen a steady increase in incorporation into medicinal chemistry endeavors. The FDA and Health Canada have approved five boronic acid drugs, with three approved in the last four years, indicating their growing significance in drug discovery. Boronic acids enhance the potency and pharmacokinetics of drugs due to their unique chemical properties. This review explores the discovery processes of boronic acid drugs, starting with their natural occurrence, the rationale for their incorporation into drugs, and the synthetic developments facilitating their inclusion in organic compounds, highlighting their potential in future drug discovery efforts (Plescia & Moitessier, 2020).

Environmental Science: Boron Removal

Boronic acid compounds play a significant role in environmental applications, particularly in the removal of boron from water, a critical concern in seawater desalination. Boron, predominantly in the form of boric acid in seawater, poses challenges due to its presence in drinking water following desalination processes. The review summarizes the current knowledge on boron removal by nanofiltration (NF) and reverse osmosis (RO) membranes in seawater desalination applications. It highlights the importance of understanding boric acid speciation and its physicochemical properties to optimize NF/RO processes for enhanced boron removal, indicating a potential area for process optimization and fundamental research to improve the scientific understanding of boron rejection by NF/RO membranes (Tu, Nghiem, & Chivas, 2010).

Material Science: Fire Retardancy and Wood Preservation

Boron compounds, including boronic acids, are utilized in material science for their dual functionality in providing fire retardancy and wood preservation. A collaborative project in Australia aimed to develop a combined fire retardant/wood preservative treatment technology for outdoor wood applications. The literature review within this project highlights the use of boron compounds to achieve both fire retardancy and wood preservation, often through multi-step processes involving impregnation followed by curing. The review emphasizes the need to develop systems that fix boron into the wood to maintain its preservation properties throughout the material's useful life, showcasing the potential of boron compounds in developing multifunctional treatment technologies for wood (Marney & Russell, 2008).

Safety And Hazards

“(3-((Methylamino)methyl)phenyl)boronic acid” is classified as harmful if swallowed . It may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

[3-(methylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGVRVGSIBKWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676289 | |

| Record name | {3-[(Methylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((Methylamino)methyl)phenyl)boronic acid | |

CAS RN |

1146614-39-2 | |

| Record name | {3-[(Methylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

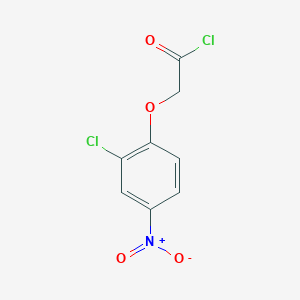

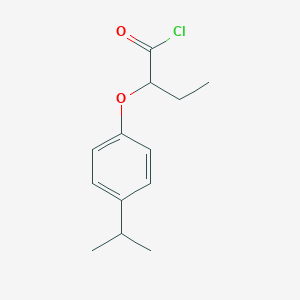

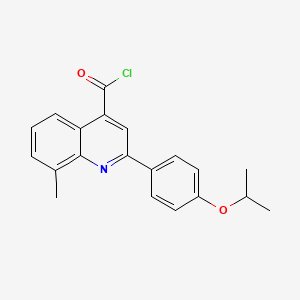

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)

![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)

![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)

![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)